[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoquinoline, phenyl, sulfonyl, and piperazine moieties, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline derivative, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The piperazine ring is then incorporated via nucleophilic substitution, and the final step involves the addition of the sulfonyl group under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and phenyl moieties, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Quinones and phenolic derivatives.
Reduction: Sulfides and thiols.
Substitution: Various alkylated and arylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes and receptors.
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses. The compound’s interaction with cellular pathways can also induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: This compound shares structural similarities with the phenyl and carbonyl groups but lacks the isoquinoline and piperazine moieties.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Similar in having sulfonyl groups, but differs significantly in its overall structure and applications.
Uniqueness: The uniqueness of [4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C27H29N3O3S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C27H29N3O3S/c31-27(29-16-18-30(19-17-29)34(32,33)26-8-2-1-3-9-26)24-12-10-22(11-13-24)20-28-15-14-23-6-4-5-7-25(23)21-28/h1-13H,14-21H2 |
InChI Key |
NNQZDQHHOFQFSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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